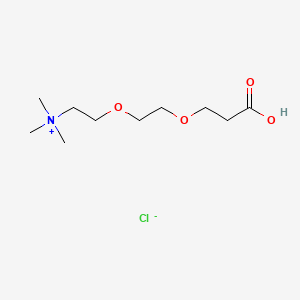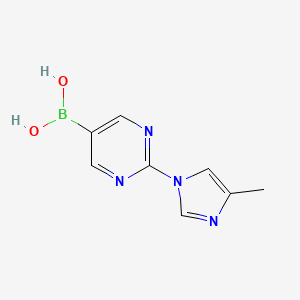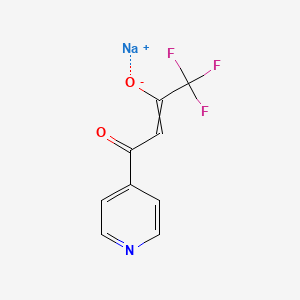![molecular formula C15H23N3O4S B14090020 tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B14090020.png)
tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further linked to a pyridine-2-sulfonyl group
Métodos De Preparación
The synthesis of tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyridine-2-sulfonyl chloride under basic conditions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the sulfonylated piperidine with tert-butyl chloroformate in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the sulfonyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate include:
tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a pyridine-2-sulfonyl group, leading to different chemical properties and reactivity.
tert-Butyl N-[1-(hydroxy)piperidin-4-yl]carbamate: The presence of a hydroxy group imparts different solubility and reactivity compared to the sulfonyl group.
tert-Butyl N-[1-(methyl)piperidin-4-yl]carbamate: The methyl group provides different steric and electronic effects compared to the sulfonyl group.
Propiedades
Fórmula molecular |
C15H23N3O4S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
tert-butyl N-(1-pyridin-2-ylsulfonylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-12-7-10-18(11-8-12)23(20,21)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) |
Clave InChI |
NRVPRGCDJJGOFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


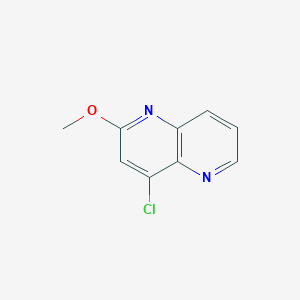

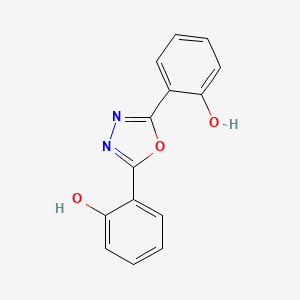
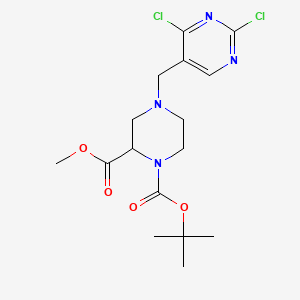
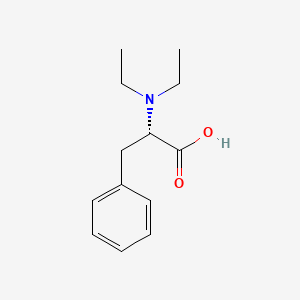
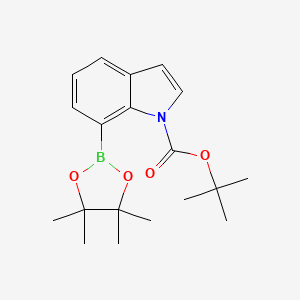
![6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14089995.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 3-methylbenzoate](/img/structure/B14090000.png)
![3-(2-hydroxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14090003.png)
![7-Bromo-1-(4-ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090006.png)
![1-(3-Butoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090009.png)
